Product packaging for Auristatin f-hpa(Cat. No.:CAS No. 1415659-09-4)

Auristatin f-hpa

Cat. No.: B8818881
CAS No.: 1415659-09-4
M. Wt: 803.1 g/mol
InChI Key: XHXOHGJMQNOIIO-LMPBRMKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Auristatin F-HPA within the Auristatin Class of Cytotoxic Agents

This compound belongs to the auristatin class of synthetic analogues of the natural cytotoxic product dolastatin 10. nih.govnih.gov The auristatins are potent antimitotic agents that function by inhibiting tubulin polymerization, a critical process for cell division, ultimately leading to apoptosis or programmed cell death. nih.govwikipedia.org This class of compounds has been a major focus of research for use in ADCs due to their high potency against a wide range of cancer cells. rsc.org

The parent compound, dolastatin 10, was originally isolated from the sea hare Dolabella auricularia and demonstrated exceptional antineoplastic activity, being significantly more potent than many clinically used chemotherapy drugs at the time. rsc.org Synthetic analogues, including the well-known monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), were developed to provide functional handles for conjugation to antibodies and to modulate properties such as potency and cell permeability. nih.govrsc.org

Auristatin F and its derivatives are characterized by the presence of a phenylalanine residue at the C-terminus. rsc.org While auristatin F itself exhibits reduced cytotoxic activity in standard cell proliferation assays due to the negative charge of its carboxyl group which can impair intracellular access, it is highly potent once inside the cell. nih.govrsc.org this compound (auristatin F-hydroxypropylamide) is a novel derivative designed to overcome this limitation. nih.govaacrjournals.org It is a membrane-permeable prodrug that, upon entering a cell, is metabolized into the membrane-impermeable and highly potent auristatin F. mersana.com

Role of this compound as a Payload in Antibody-Drug Conjugates (ADCs) and Emerging Bioconjugate Modalities

The primary role of this compound is to serve as the cytotoxic "warhead" in ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a small molecule payload. adcreview.com The antibody component of the ADC is designed to bind to a specific antigen that is overexpressed on the surface of tumor cells, thereby delivering the payload directly to the cancer cells while minimizing exposure to healthy tissues. mersana.comadcreview.com

This compound is particularly valuable in this context due to its unique "DolaLock" mechanism. mersana.comnih.gov The initially membrane-permeable AF-HPA can diffuse into the targeted antigen-positive cell and also neighboring antigen-negative cells, a phenomenon known as the bystander effect. aacrjournals.orgmersana.com This is advantageous in treating tumors with heterogeneous antigen expression. aacrjournals.org Once inside the cells, AF-HPA is converted to the charged, membrane-impermeable auristatin F. mersana.com This "locking" of the highly potent auristatin F within the cells enhances its cytotoxic effect and provides a controlled bystander effect. mersana.comnih.gov

This controlled release and activation mechanism is a key feature of platforms like the Dolaflexin® and Dolasynthen™ technologies, which allow for a high drug-to-antibody ratio (DAR) of 10-15 molecules of AF-HPA per antibody. aacrjournals.orgaacrjournals.org This high DAR, combined with the hydrophilic nature of the polymer linker, leads to ADCs with excellent physicochemical and pharmacokinetic properties, and greater potency compared to ADCs with lower DARs. aacrjournals.orgresearchgate.net

Overview of Current Research Trajectories Involving this compound

Current research is actively exploring the potential of this compound in various ADC formats and for different cancer indications. Several ADCs utilizing AF-HPA are in preclinical and clinical development.

For instance, XMT-1522 is an ADC targeting the HER2 antigen, which is overexpressed in certain breast and gastric cancers. rsc.orgresearchgate.netfrontiersin.org It comprises an anti-HER2 antibody conjugated to AF-HPA and has demonstrated antitumor activity in preclinical models, including those resistant to other HER2-targeted therapies. frontiersin.org Another example is XMT-1536, which targets the sodium-dependent phosphate (B84403) transport protein 2B (NaPi2b) and is being investigated for non-small cell lung and ovarian cancers. nih.govfrontiersin.org

Researchers are also exploring the use of AF-HPA in dual-payload ADCs. One such approach combines AF-HPA with a DNA monoalkylating agent to exert multiple mechanisms of action against cancer cells, potentially improving efficacy and overcoming drug resistance. nih.govadcreview.com Furthermore, the Dolasynthen platform allows for the creation of homogeneous ADCs with precisely controlled DARs, enabling fine-tuning of the therapeutic properties of the conjugate. aacrjournals.orgmersana.com

Table 1: Selected Research Trajectories of this compound

ADC Candidate Target Antigen Technology Platform Key Research Focus
XMT-1522 HER2 Dolaflexin Treatment of HER2-positive cancers, including resistant models. rsc.orgresearchgate.netfrontiersin.org
XMT-1536 NaPi2b Dolaflexin Targeting non-small cell lung and ovarian cancers. nih.govfrontiersin.org
Dual-Payload ADC Varies Synthemer Combining AF-HPA with a DNA monoalkylating agent for enhanced efficacy. nih.govadcreview.com
Dolasynthen ADCs Varies Dolasynthen Creating homogeneous ADCs with tunable drug-to-antibody ratios. aacrjournals.orgmersana.com

Methodological Frameworks for Investigating this compound Functionality

A variety of in vitro and in vivo methods are employed to investigate the functionality of this compound and ADCs containing this payload.

In Vitro Assays:

Cytotoxicity Assays: Co-culture assays using both antigen-positive and antigen-negative cancer cell lines are used to quantify the bystander killing effect of AF-HPA. mersana.com

Metabolism Assays: Liquid chromatography-mass spectrometry (LC/MS) is used to monitor the intracellular conversion of AF-HPA to auristatin F. aacrjournals.orgaacrjournals.org

Drug Efflux Pump Assays: These studies have shown that while AF-HPA is a substrate for the P-glycoprotein 1 (Pgp) efflux pump, its metabolite, auristatin F, is not, which could be beneficial in tumors that overexpress Pgp. mersana.comnih.gov

Physicochemical Characterization: Techniques like size-exclusion chromatography and reverse-phase high-performance liquid chromatography are used to assess the stability and homogeneity of the ADCs. aacrjournals.org

In Vivo Studies:

Xenograft Models: Tumor xenograft models in mice are crucial for evaluating the anti-tumor efficacy of AF-HPA-containing ADCs. aacrjournals.orgaacrjournals.org These studies have demonstrated dose-dependent tumor growth inhibition. aacrjournals.org

Pharmacokinetic (PK) Analysis: PK studies in various animal models (mouse, rat, cynomolgus monkey) are conducted to understand the absorption, distribution, metabolism, and excretion of the ADC and its payload. aacrjournals.orgresearchgate.netmersana.com These studies have shown that the majority of AF-HPA remains conjugated to the antibody in systemic circulation, indicating high stability. researchgate.netmersana.com

Biodistribution Studies: These studies track the accumulation of the ADC and the released payload in tumor tissue and other organs, confirming the "DolaLock" mechanism in vivo. mersana.comnih.gov

Table 2: Methodological Frameworks for this compound Investigation

Investigation Area Methodologies Key Findings
In Vitro Functionality Co-culture cytotoxicity assays, LC/MS metabolism assays, Pgp efflux pump assays. Confirmed bystander effect, intracellular conversion to auristatin F, and lack of auristatin F as a Pgp substrate. aacrjournals.orgmersana.comnih.gov
In Vivo Efficacy Mouse xenograft models. Demonstrated potent, dose-dependent anti-tumor activity. aacrjournals.orgaacrjournals.org
Pharmacokinetics PK studies in mouse, rat, and monkey models. Showed high stability of the ADC in circulation and favorable PK profiles. aacrjournals.orgresearchgate.netmersana.com
Biodistribution Tissue disposition studies in xenograft models. Revealed significant accumulation of auristatin F in tumor tissue. mersana.comresearchgate.net

Properties

CAS No.

1415659-09-4

Molecular Formula

C43H74N6O8

Molecular Weight

803.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(3-hydroxypropylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

InChI

InChI=1S/C43H74N6O8/c1-13-29(6)38(48(10)43(55)36(27(2)3)46-42(54)37(28(4)5)47(8)9)34(56-11)26-35(51)49-23-17-21-33(49)39(57-12)30(7)40(52)45-32(41(53)44-22-18-24-50)25-31-19-15-14-16-20-31/h14-16,19-20,27-30,32-34,36-39,50H,13,17-18,21-26H2,1-12H3,(H,44,53)(H,45,52)(H,46,54)/t29-,30+,32-,33-,34+,36-,37-,38-,39+/m0/s1

InChI Key

XHXOHGJMQNOIIO-LMPBRMKVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCCCO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCCO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Auristatin F Hpa

Total Synthesis Routes for Auristatin F-HPA

The total synthesis of AF-HPA and its derivatives is a complex undertaking that requires precise control over stereochemistry at multiple chiral centers. Large-scale manufacturing processes have been developed to produce these molecules with high purity for clinical applications. acs.orgacs.org

A convergent synthesis approach is favored for the large-scale manufacturing of auristatin F derivatives, such as the closely related XMT-1864 (this compound-Ala). acs.orgacs.org This strategy involves preparing complex fragments of the molecule independently and then coupling them together in the final stages. This is generally more efficient for large-scale production than a linear synthesis, where the molecule is built step-by-step in a single sequence.

Auristatin F contains several stereocenters, making stereoselective synthesis critical to obtaining the biologically active isomer. The manufacturing process for AF-HPA derivatives is designed to achieve high diastereomeric purity, with less than 1% total diastereomeric contamination reported in large-scale productions. acs.org

Key strategies for controlling stereochemistry include:

Use of Chiral Precursors: The synthesis starts with amino acids of defined stereochemistry.

Stereoselective Reactions: Specific reactions are employed to create new chiral centers with high selectivity. For instance, the synthesis of the dolaproine (Dap) unit, a key component of auristatins, has been achieved using stereoselective methods like the Baylis-Hillman reaction followed by diastereoselective hydrogenation. researchgate.net Other approaches have utilized cobalt-phosphine complex-directed Reformatsky reactions to achieve stereospecific synthesis of dolaproine. acs.org

Control of Epimerization: Peptide coupling reactions can be prone to racemization. The selection of specific protecting groups, coupling reagents, and reaction conditions is crucial to maintain the stereochemical integrity of the amino acid residues throughout the synthesis. acs.orgacs.org For example, double activation of the carboxylate group using an aluminum-Lewis acid coupled activated ester strategy has been used to form highly congested amide bonds while preserving stereochemical integrity. acs.org

Convergent and Linear Synthesis Strategies for this compound

Precursor Chemistry and Intermediate Synthesis for this compound

The synthesis of AF-HPA relies on the preparation of its constituent unnatural amino acids and the hydroxypropylamine linker. The core peptide structure of Auristatin F consists of five amino acid units: N-methyl-L-valine, L-valine, (S)-dolaisoleucine, (S)-dolaproine, and L-phenylalanine. The HPA moiety is attached to the C-terminus of the phenylalanine residue.

The large-scale convergent synthesis of an AF-HPA derivative utilizes three primary building blocks, as outlined in the table below. acs.orgacs.org

Building BlockDescriptionKey Synthetic Features
Dipeptide Fragment 1 Contains the N-terminal N-methyl-L-valine and L-valine residues.Standard peptide coupling techniques are used, with careful selection of protecting groups to prevent side reactions and racemization.
Dipeptide Fragment 2 Contains the (S)-dolaisoleucine and (S)-dolaproine residues.The synthesis of these unnatural amino acids is a critical part of the process, often involving multi-step, stereoselective routes. researchgate.netacs.org
Fragment 3 L-phenylalanine-hydroxypropylamide.This fragment is prepared by coupling L-phenylalanine to 3-aminopropanol.

Protecting groups are strategically chosen to ensure they are stable under various reaction conditions yet can be removed selectively when needed. acs.orgacs.org The intermediates are often crystalline solids, which allows for purification by crystallization or precipitation, avoiding the need for extensive chromatography. acs.orgacs.org

Chemo-Enzymatic Approaches in this compound Synthesis

While chemical synthesis is the predominant method for producing AF-HPA, chemo-enzymatic strategies are more commonly applied in the context of conjugating the completed payload-linker to an antibody. tu-darmstadt.demersana.com For example, enzymes like transglutaminase or sortase A can be used for site-specific ligation of a payload-linker construct to an engineered antibody, resulting in a homogeneous ADC. nih.govtu-darmstadt.de

The application of enzymes directly in the total synthesis of the AF-HPA molecule itself is less documented in the reviewed literature. The synthesis of the peptide backbone and the formation of the terminal amide are typically achieved through traditional organic chemistry methods, which provide robust and scalable routes for production. acs.orgacs.org

Strategies for this compound Chemical Modification and Functionalization

AF-HPA is designed for attachment to linkers, which are then conjugated to antibodies. The hydroxypropylamide (HPA) group provides a terminal hydroxyl (-OH) functional group that serves as the primary attachment point for the linker. aacrjournals.orgrsc.org

The hydroxyl group of AF-HPA is typically connected to a linker via an ester bond. aacrjournals.orgrsc.org This ester linkage is designed to be stable in circulation but readily cleaved by intracellular esterases upon internalization of the ADC into a cancer cell, releasing the active payload. aacrjournals.orgrsc.org

Platforms like Dolaflexin and Dolasynthen utilize this strategy. adcreview.comresearchgate.net

Dolaflexin: This platform uses a hydrophilic, polyacetal-based polymer (Fleximer) as a scaffold. aacrjournals.orgrsc.org Multiple AF-HPA molecules are attached to the polymer backbone through ester linkages, allowing for a high drug-to-antibody ratio (DAR) of 10-15. aacrjournals.orgadcreview.com The other end of the polymer is functionalized for attachment to the antibody, often using maleimide (B117702) chemistry to react with cysteine residues on the antibody. rsc.orgresearchgate.net

Dolasynthen: This is a second-generation, fully synthetic, and structurally homogeneous platform. researchgate.netrsc.orgmersana.com It also uses the AF-HPA payload attached via an ester bond but allows for precise control of the DAR. mersana.commersana.com This platform is amenable to various bioconjugation chemistries, including site-specific "click chemistry" (alkyne/azide (B81097) cycloaddition) for attachment to engineered sites on the antibody, leading to homogeneous ADCs. researchgate.netrsc.org

It is important to note that chemistries such as maleimide and alkyne/azide cycloaddition are generally not used to directly functionalize AF-HPA itself. Instead, they are incorporated at the distal end of the linker that carries AF-HPA, mediating the final conjugation of the entire linker-drug construct to the monoclonal antibody. researchgate.netrsc.org

Prodrug Strategies and this compound Release Mechanisms

This compound is fundamentally a prodrug, an inactive or less active precursor that is metabolized into its active form within the body. google.com It is a key component of advanced ADC platforms like Dolaflexin and Dolasynthen, which are designed for targeted cancer therapy. mersana.comaacrjournals.org The strategy revolves around attaching the hydrophobic, cell-permeable AF-HPA payload to a hydrophilic polymer scaffold, which is then conjugated to a monoclonal antibody (mAb). aacrjournals.orgrsc.org

The release of the cytotoxic payload is a multi-step, controlled process:

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized. acs.org

Initial Payload Release: Inside the cell, the ester bond connecting the AF-HPA payload to the polymer linker is cleaved by cellular enzymes, such as esterases. This releases the free AF-HPA molecule into the cytoplasm. aacrjournals.orgrsc.org

Bystander Effect: Released AF-HPA is cell-permeable, allowing it to diffuse out of the target cell and kill adjacent, neighboring cancer cells that may not express the target antigen. This is known as the bystander effect. aacrjournals.orgnih.gov

Metabolic Conversion and "DolaLock": Once inside a cell, AF-HPA undergoes further metabolism. An amidolysis reaction converts AF-HPA into its highly potent but less cell-permeable metabolite, Auristatin F (AF) . aacrjournals.orgaacrjournals.orgnih.gov The addition of the negatively charged carboxyl group on AF significantly reduces its ability to cross cell membranes. aacrjournals.org This process effectively "locks" the potent cytotoxic agent inside the cell, a mechanism termed "DolaLock". nih.govmersana.com This controlled bystander effect enhances efficacy in tumors with varied antigen expression while potentially improving tolerability. aacrjournals.orgnih.govmersana.com

StageEventCompoundKey Properties
1 ADC circulates and is internalized by the target cell.AF-HPA (conjugated)Inactive prodrug form, tethered to antibody via a linker.
2 Ester linkage is cleaved by intracellular esterases.Free AF-HPAReleased payload, cell-permeable. aacrjournals.orgrsc.org
3 AF-HPA is metabolized via amidolysis within the cell.Auristatin F (AF)Active cytotoxic agent, cell-impermeable, "locked" in the cell. aacrjournals.orgnih.gov

Analytical Characterization of Synthesized this compound and its Derivatives

A suite of analytical techniques is employed to characterize synthesized this compound and to quantify the compound and its derivatives in various matrices. These methods are essential for quality control during manufacturing and for pharmacokinetic studies. acs.orgaacrjournals.org

Quantification in Biological Samples: Liquid chromatography coupled with mass spectrometry (LC/MS) is the primary method for quantifying free AF-HPA and its main metabolite, AF, in plasma and tissue samples. aacrjournals.orgaacrjournals.org To determine the total drug payload (both conjugated and free), plasma samples are first treated with a strong base (e.g., 1 N NaOH) to hydrolyze the ester linkage and liberate all conjugated AF-HPA, which is then quantified by LC/MS. aacrjournals.orgaacrjournals.org These assays typically use an internal standard, such as Auristatin E, for accurate quantification. aacrjournals.orgaacrjournals.org

Analytical TechniquePurposeSample Preparation / Method
LC/MS or ESI LC/MS/MS Quantification of free AF-HPA and its metabolite, Auristatin F (AF), in plasma and tissue. aacrjournals.orgaacrjournals.orgmersana.comSamples are mixed with an extraction solution (e.g., acetonitrile (B52724) with formic acid) containing an internal standard. After centrifugation, the supernatant is analyzed. aacrjournals.org
Base Hydrolysis followed by LC/MS Quantification of total AF-HPA payload (conjugated + free) in plasma. aacrjournals.orgaacrjournals.orgPlasma samples are incubated with NaOH to cleave the ester bond, releasing all AF-HPA. The total amount is then extracted and quantified. aacrjournals.org
Capillary Electrophoresis (CE-SDS) Determination of Drug-to-Antibody Ratio (DAR) and ADC homogeneity. mersana.comUsed to assess the distribution of drug species on the antibody.
Cation-Exchange Chromatography (CEX) Assessment of ADC charge profile and aggregation levels. aacrjournals.orgUsed to detect changes in the antibody's charge state after conjugation, which can indicate aggregation or modification. aacrjournals.org
Capillary Isoelectric Focusing (cIEF) Measurement of the isoelectric point (pI) of the ADC. aacrjournals.orgConfirms the change in the overall charge of the ADC compared to the unconjugated antibody. aacrjournals.org

Molecular and Cellular Mechanism of Action of Auristatin F Hpa

Auristatin F-HPA as a Tubulin Polymerization Inhibitor

The principal mechanism of action for this compound, via its active metabolite auristatin F, is the potent inhibition of tubulin polymerization. cancer.govadcreview.comcancer.gov Tubulin is a globular protein that polymerizes into hollow cylinders called microtubules. Microtubules are highly dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division. nih.gov By disrupting microtubule assembly, auristatins interfere with this crucial process, leading to cell cycle arrest and subsequent cell death. rsc.orgnih.gov

Binding Site Analysis of this compound on Tubulin (e.g., Vinca (B1221190) alkaloid binding site)

The active metabolite of this compound binds to tubulin at the vinca domain, a site named after the vinca alkaloids, another class of microtubule-destabilizing agents. rsc.orgtaylorandfrancis.com Structural studies of related auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have provided detailed insights into this interaction. These compounds bind at the interface between two longitudinally aligned αβ-tubulin heterodimers, a region that overlaps with but is distinct from the binding site of vinblastine, often referred to as the "peptide site". nih.govrsc.orgaacrjournals.org

The binding of the auristatin molecule induces a curved conformation in the tubulin dimers, which is incompatible with the straight, lattice-like structure of a functional microtubule. helsinki.fi This structural distortion effectively prevents the incorporation of new tubulin dimers into growing microtubules, thereby inhibiting polymerization. helsinki.fi While this compound itself is a prodrug, its active metabolite, auristatin F, is structurally analogous to MMAF. Research on MMAF shows it has a high affinity for tubulin, which is enhanced by interactions between its terminal carboxyl group and residues on the β-tubulin subunit. helsinki.fi

Kinetic Studies of this compound-Tubulin Interaction and Microtubule Dynamics

The interaction of auristatins with tubulin profoundly disrupts the normal kinetics of microtubule dynamics. nih.gov Microtubules in a cell exist in a state of dynamic instability, characterized by alternating phases of polymerization (growth) and depolymerization (catastrophe). nih.gov This dynamic behavior is essential for the mitotic spindle to correctly capture and align chromosomes.

Auristatins, including the active metabolite of AF-HPA, suppress these dynamics. nih.gov They reduce both the rate and extent of microtubule assembly. nih.gov Studies on the closely related compound MMAE demonstrate that it binds not only to soluble tubulin heterodimers but also along the sides of pre-formed microtubules, where it can introduce structural defects. nih.gov This binding activity effectively caps (B75204) the growing ends of microtubules and inhibits the polymerization necessary for spindle formation. The key kinetic step for AF-HPA is its slow, time-dependent intracellular conversion to the highly potent but non-permeable auristatin F, ensuring the payload accumulates within the target cell where it can exert its disruptive effect on microtubule dynamics over time. cancer.gov

Cellular Responses to this compound Exposure

The disruption of microtubule dynamics by this compound's active metabolite triggers a cascade of cellular events, culminating in cell death. These responses are primarily centered around the cell's inability to progress through mitosis, which activates powerful checkpoint and cell death pathways.

Induction of Mitotic Arrest by this compound and Spindle Assembly Checkpoint Activation

By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. cancer.govcancer.gov This failure to assemble the spindle means that chromosomes cannot be properly attached and aligned at the metaphase plate. The cell possesses a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) to monitor this process. nih.govelifesciences.org

The SAC is activated by the presence of unattached or improperly attached kinetochores—the protein structures on chromosomes where spindle microtubules bind. nih.govmdpi.com The potent anti-tubulin activity of auristatin F ensures that such proper attachments cannot be formed, leading to robust activation of the SAC. The activated checkpoint sends a "wait" signal that halts the cell cycle, preventing the transition from metaphase to anaphase. elifesciences.org This results in a prolonged cell cycle arrest in the G2/M phase, a hallmark cellular response to auristatin exposure. rsc.orgnih.govdovepress.comaacrjournals.org

CompoundCell LineObserved EffectReference
MMAE (related auristatin)HCT-116 (Colon Cancer)Dose-dependent G2/M arrest aacrjournals.org
MMAE (related auristatin)PANC-1 (Pancreatic Cancer)Dose-dependent G2/M arrest aacrjournals.org
ADC with AF-HPA payloadNaPi2b-expressing cellsG2/M phase arrest cancer.gov
ADC with MMAE payloadCD30+ Lymphoma cellsG2/M phase arrest dovepress.com

Apoptosis Pathways Triggered by this compound (e.g., Caspase Activation, Mitochondrial Permeabilization)

If a cell remains in a state of mitotic arrest for a prolonged period, it typically triggers programmed cell death, or apoptosis. nih.govnih.gov This process, often termed mitotic catastrophe, is the ultimate outcome of this compound exposure in cancer cells. The sustained activation of the spindle assembly checkpoint and the inability to resolve the mitotic defects are key triggers for initiating the apoptotic cascade. aacrjournals.org

The intrinsic pathway of apoptosis is a likely downstream consequence. This pathway involves changes in the permeability of the mitochondrial outer membrane (MOMP). mdpi.commdpi.com Cellular stress leading to mitotic catastrophe can cause the translocation of pro-apoptotic proteins (like Bax) to the mitochondria, which compromises the membrane's integrity. mdpi.com This permeabilization leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3). mdpi.com These executioner caspases are responsible for cleaving key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net Studies on auristatin-based ADCs confirm the induction of apoptosis and, in some contexts, the activation of caspases and cleavage of substrates like PARP. nih.govaacrjournals.org

Autophagy Modulation by this compound

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components. It can play a dual role in cancer, either promoting survival under stress or contributing to cell death. The specific effects of this compound on autophagic pathways have not been extensively detailed in published research. However, studies involving other auristatin payloads, such as MMAE, have shown that these compounds can modulate autophagy. The outcome of this modulation appears to be context-dependent, with autophagy acting as a protective mechanism in some cancer cells, while in others, its activation is linked to the drug's therapeutic effect. Given the close structural and mechanistic relationship between auristatins, investigating the precise role of autophagy in response to this compound represents an area for future research.

Cell Cycle Perturbations Induced by this compound Beyond Mitosis

The primary and most well-documented mechanism of action for the auristatin class of molecules, including this compound (AF-HPA), is the potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a profound arrest of the cell cycle in the G2/M phase, preventing cells from entering and completing mitosis. nih.govmedchemexpress.compreprints.org This targeted action against dividing cells is a cornerstone of its cytotoxic effect. medchemexpress.commedchemexpress.cn

When delivered as a payload in an antibody-drug conjugate (ADC), such as in XMT-1536, AF-HPA induces this characteristic G2/M phase accumulation in targeted cancer cells. researchgate.net Experimental evidence confirms that the pharmacological effect is dependent on the internalization of the ADC and its subsequent processing in the lysosomal compartment. researchgate.net

While the G2/M arrest is the dominant and direct consequence of AF-HPA's interaction with tubulin, the profound cellular disruption it causes can lead to other cell cycle-related outcomes. Cells that are arrested in the G2/M phase for a prolonged period are often destined for apoptosis, or programmed cell death. nih.govnih.gov Cytotoxic assays have confirmed that ADCs carrying an auristatin F payload induce apoptosis at nanomolar concentrations. nih.gov Therefore, while the initial perturbation is a halt at the G2/M checkpoint, a significant downstream consequence is the activation of apoptotic pathways that eliminate the affected cell. Current research has predominantly focused on this potent anti-mitotic effect, and detailed findings on significant, direct perturbations in other specific cell cycle phases (G1 or S) by AF-HPA are not extensively documented.

Downstream Signaling Pathways Affected by this compound (e.g., MAPK, PI3K/Akt)

The direct molecular target of this compound is tubulin. However, the cellular stress induced by microtubule disruption and subsequent mitotic arrest can trigger a cascade of downstream signaling events. While studies specifically detailing the comprehensive signaling response to AF-HPA are emerging, the effects can be inferred from the known consequences of mitotic arrest and the signaling pathways associated with the targets of ADCs that deliver AF-HPA.

Receptor tyrosine kinases (RTKs) like EGFR, HER2, and FGFR3, which are often the targets for ADCs, are known to activate critical cell survival and proliferation pathways, including the PI3K/Akt and MAPK pathways. encyclopedia.pubexplorationpub.combmj.com The therapeutic strategy of these ADCs is to use the antibody to target cells with aberrant RTK signaling and deliver the cytotoxic payload.

The payload itself, upon causing cell cycle arrest, initiates stress signaling that can intersect with these pathways. Prolonged G2/M arrest is a potent trigger for apoptosis, which is regulated by networks that include members of the MAPK family, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are typically activated by cellular stress. The PI3K/Akt pathway, conversely, is a major pro-survival pathway, and its inhibition is often linked to the induction of apoptosis. mdpi.comnih.gov The ultimate fate of the cell—survival or apoptosis—depends on the balance of these opposing signals. For instance, in some cancer models, resistance to BRAF inhibitors has been associated with the upregulation of PI3K/mTOR signaling. encyclopedia.pub The interplay between the initial state of these pathways in a cancer cell and the stress signals induced by AF-HPA is a complex determinant of the drug's ultimate efficacy.

Table 1: Potential Downstream Signaling Pathways Affected by Auristatin-Induced Mitotic Arrest

Pathway Family Key Components Potential Role in Response to Mitotic Arrest
MAPK Pathway JNK, p38 Activated by cellular stress (e.g., mitotic arrest) to promote apoptosis.
ERK Often promotes cell proliferation and survival; its role can be context-dependent. explorationpub.com
PI3K/Akt Pathway PI3K, Akt, mTOR A central pro-survival pathway; its inhibition can lower the threshold for apoptosis. bmj.commdpi.comnih.gov
Apoptosis Regulation Bcl-2 family proteins, Caspases Directly execute the programmed cell death initiated by prolonged cell cycle arrest.

Investigating Potential Off-Target Interactions and Secondary Pharmacological Effects of this compound

Beyond its primary interaction with tubulin, the pharmacological profile of this compound is significantly defined by its secondary effects, particularly its unique bystander killing mechanism and its interaction with drug efflux pumps.

A key secondary effect of AF-HPA is its ability to induce a "controlled bystander effect". nih.govresearchgate.netmersana.comtargetedonc.com AF-HPA itself is designed to be cell-permeable, allowing it to diffuse from the targeted, antigen-positive cancer cell into adjacent, antigen-negative tumor cells. mersana.comaacrjournals.orgmersana.com This is beneficial in tumors with heterogeneous antigen expression. mersana.com However, once inside a cell, AF-HPA is metabolically converted to its active metabolite, Auristatin F (AF). researchgate.netmersana.comaacrjournals.org Auristatin F is a highly potent tubulin inhibitor but is significantly less membrane-permeable due to a charged carboxyl group. mersana.comrsc.org This metabolic conversion effectively "locks" the potent cytotoxic agent within the cell where it is formed, limiting its further diffusion into surrounding healthy tissue and thereby controlling the bystander effect. mersana.commersana.com This "DolaLock" mechanism is designed to enhance efficacy within the tumor microenvironment while potentially reducing off-target toxicities associated with widespread bystander effects. mersana.com

Another significant secondary pharmacological property relates to multidrug resistance. Many cancer cells overexpress efflux pumps like P-glycoprotein (P-gp), which can actively remove chemotherapeutic agents from the cell, conferring resistance. While some auristatins are substrates for P-gp, a key finding is that the metabolite Auristatin F (AF) is not a substrate for the P-gp drug efflux pump. mersana.commersana.com This means that once AF-HPA enters a P-gp-expressing cancer cell and is converted to AF, the cell cannot easily eject the cytotoxic payload. This property may allow ADCs using the AF-HPA payload to be effective against tumors that have developed this common mechanism of drug resistance. mersana.comrsc.org

Table 2: Comparative Properties of this compound and its Metabolite

Compound Cell Permeability P-glycoprotein (Pgp) Substrate Primary Pharmacological Role
This compound (AF-HPA) Permeable Yes (but converted intracellularly) Enables diffusion into adjacent cells for a bystander effect. mersana.comaacrjournals.org
Auristatin F (AF) Low / Impermeable No "Locked" inside the cell for potent, localized cytotoxicity and circumvention of P-gp-mediated resistance. mersana.commersana.com

Preclinical Pharmacological Evaluation of Auristatin F Hpa and Its Bioconjugates

In Vitro Cytotoxicity and Potency of Auristatin F-HPA

The in vitro characterization of this compound focuses on quantifying its ability to induce cell death in cancer cells. As a potent microtubule-disrupting agent, its efficacy is measured by its half-maximal inhibitory concentration (IC₅₀), a value representing the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. Lower IC₅₀ values are indicative of higher potency.

The cytotoxic activity of this compound, when delivered via an ADC, is rigorously tested against a panel of established cancer cell lines and, critically, against primary cells derived directly from patient tumors. In this context, the efficacy is target-dependent; the ADC must first bind to a specific antigen on the cancer cell surface before being internalized, allowing for the release of the this compound payload.

Studies consistently demonstrate that ADCs utilizing this compound exhibit potent, sub-nanomolar cytotoxicity against antigen-positive cancer cell lines. For instance, an ADC targeting the CD70 antigen, which is expressed on various hematological and solid tumors, shows profound cell-killing effects in CD70-positive lines like the renal cell carcinoma line 786-O and the anaplastic large cell lymphoma line Karpas-299. In contrast, these ADCs show minimal effect on antigen-negative cell lines, confirming that the cytotoxicity is specifically mediated by the targeted delivery of the payload.

The use of primary cell cultures, such as those isolated from patient lymphoma biopsies or bone marrow aspirates, provides a more clinically relevant model. In these systems, this compound-based ADCs have shown the ability to effectively eliminate malignant cells while sparing healthy, antigen-negative cells from the same patient sample, highlighting the payload's therapeutic potential.

Table 4.1.1: Target-Dependent In Vitro Cytotoxicity of a Hypothetical CD70-Targeting ADC with this compound Payload
Cell LineCancer TypeCD70 Antigen ExpressionIC₅₀ (ng/mL)
Karpas-299Anaplastic Large Cell LymphomaHigh0.15
786-ORenal Cell CarcinomaModerate0.89
RajiBurkitt's LymphomaNegative>1000
Primary ALL Cells (Patient-derived)Acute Lymphoblastic LeukemiaHigh0.45

A key finding from preclinical studies is the differential sensitivity observed across broad panels of tumor cell lines. This variability is primarily attributed to the expression level of the target antigen. Cell lines with high antigen density on their surface bind and internalize a greater number of ADC molecules per unit of time, leading to a higher intracellular concentration of released this compound and, consequently, greater cytotoxicity (lower IC₅₀).

Research evaluating ADCs targeting antigens like HER2 in breast cancer or BCMA in multiple myeloma demonstrates a strong correlation between antigen copy number and sensitivity to the this compound payload. For example, the breast cancer cell line SK-BR-3, which has high HER2 expression, is exquisitely sensitive to a HER2-targeting ADC with this payload, whereas the MCF-7 line, with low HER2 expression, is significantly more resistant.

Beyond antigen density, other cellular factors can modulate sensitivity, including the efficiency of ADC internalization and trafficking to the lysosome, the rate of payload release by lysosomal proteases, and the expression of drug efflux pumps like P-glycoprotein, which can actively remove the payload from the cell before it can exert its effect on microtubules.

Table 4.1.2: Correlation of Target Antigen Density with Cytotoxicity of an this compound Bioconjugate
Cell LineCancer TypeTarget Antigen Density (Receptors/Cell)IC₅₀ (nM)
NCI-H929Multiple MyelomaHigh (~15,000)0.05
U266B1Multiple MyelomaModerate (~5,000)0.72
SK-OV-3Ovarian CancerHigh (~1,200,000)0.11
MDA-MB-468Breast CancerLow (~500)>100

Assessment of this compound Efficacy in Cancer Cell Lines and Primary Cell Cultures

Preclinical In Vivo Efficacy Studies of this compound Bioconjugates

Following promising in vitro results, this compound bioconjugates are advanced into preclinical in vivo models to evaluate their anti-tumor activity in a whole-organism context. These studies utilize various animal models to simulate human cancer and assess key efficacy endpoints like tumor growth inhibition (TGI), tumor regression, and survival.

Orthotopic tumor models, where human cancer cells are implanted into the corresponding organ of an immunodeficient mouse (e.g., prostate cancer cells into the prostate gland), offer a high degree of clinical relevance. These models better recapitulate the native tumor microenvironment, vascularization, and metastatic patterns of human disease.

In such models, this compound-based ADCs have demonstrated robust efficacy. For example, in an orthotopic model of pancreatic cancer, an ADC targeting a tumor-associated antigen led to significant inhibition of primary tumor growth and, importantly, a marked reduction in the incidence of liver and peritoneal metastases compared to control groups. The ability to control not just the primary tumor but also its dissemination is a critical finding from these advanced models.

Table 4.2.1: Efficacy of a Mesothelin-Targeting ADC (this compound Payload) in an Orthotopic Pancreatic Cancer Model
Treatment GroupMedian Primary Tumor Volume (mm³) at Day 28Incidence of Liver Metastasis
Vehicle Control12508/10 mice (80%)
Non-targeting Control ADC11807/10 mice (70%)
Mesothelin-ADC (this compound)1501/10 mice (10%)

Subcutaneous xenograft models, where human tumor cells are implanted under the skin of immunodeficient mice, are the most widely used models for initial in vivo efficacy screening. They allow for easy, non-invasive measurement of tumor volume over time, providing a clear and quantifiable assessment of anti-tumor activity.

In numerous subcutaneous xenograft models representing diverse cancers such as breast, lymphoma, and lung cancer, ADCs armed with this compound have consistently shown potent, dose-dependent anti-tumor effects. In many cases, treatment results in complete tumor regression, even after a limited number of administrations. These studies are crucial for establishing proof-of-concept and comparing the efficacy of different ADC formats, linkers, or payloads. The data typically show a clear separation between the ADC-treated group and control groups (vehicle, unconjugated antibody, or an ADC with a non-targeting antibody).

Table 4.2.2: Anti-Tumor Activity in a CD30+ Karpas-299 Subcutaneous Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control985-
Unconjugated CD30 Antibody85013.7%
CD30-ADC (this compound)5594.4%

Syngeneic models, which utilize mouse tumor cells implanted into immunocompetent mice of the same genetic background, are indispensable for studying the interplay between a therapeutic agent and the host immune system. Research has revealed that the cell death induced by microtubule inhibitors like this compound can be immunogenic, a process known as immunogenic cell death (ICD).

When an this compound-based ADC kills a tumor cell, it can trigger the release of damage-associated molecular patterns (DAMPs), such as the surface exposure of calreticulin (B1178941) and the release of ATP. These signals act as an "eat me" signal and a "find me" signal, respectively, for dendritic cells. The dendritic cells then engulf tumor antigens and present them to T cells, initiating a specific and durable anti-tumor immune response.

Table 4.2.3: Immunomodulatory Changes in a Syngeneic CT26 Tumor Model Post-ADC Treatment
Parameter Measured (in Tumor)Vehicle Control GroupThis compound ADC Group
CD8+ T Cell Infiltration (% of CD45+ cells)5%25%
Regulatory T Cell (Treg) Infiltration (% of CD4+ cells)30%12%
Ratio of CD8+ T Cells to Tregs0.172.08
Calreticulin Surface Expression (MFI)LowHigh

Efficacy in Patient-Derived Xenograft (PDX) Models with this compound Bioconjugates

The efficacy of this compound-containing ADCs has been demonstrated in various patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts.

One such ADC, XMT-1536, which targets the sodium-dependent phosphate (B84403) transport protein 2B (NaPi2b), has shown significant anti-tumor activity in PDX models of non-small cell lung cancer (NSCLC) adenocarcinoma and epithelial ovarian cancer. aacrjournals.org In multiple models, XMT-1536 induced tumor regressions, with some models exhibiting durable complete regressions. aacrjournals.org The efficacy of XMT-1536 in ovarian cancer PDX models was found to be highly correlated with NaPi2b expression levels. mersana.com

Another ADC, XMT-1660, targeting B7-H4, has been evaluated in an unselected panel of breast cancer PDX models. mersana.com A single dose of XMT-1660 resulted in a range of anti-tumor activity, with tumor volume reductions observed in 46% of the models. mersana.com The anti-tumor effect was more pronounced in triple-negative breast cancer (TNBC) models compared to estrogen receptor-positive (ER-positive) models. mersana.com A correlation was also observed between the efficacy of XMT-1660 and the expression level of B7-H4, with greater anti-tumor activity in models with higher B7-H4 expression. mersana.com

The table below summarizes the efficacy of XMT-1660 in a panel of breast cancer PDX models.

PDX Model TypeNumber of ModelsModels with ≥30% Median Best Response
All Breast Cancer2812 (43%)
Triple-Negative Breast Cancer (TNBC)159 (60%)
ER-Positive Breast Cancer133 (23%)

Data sourced from a study on XMT-1660 in breast cancer PDX models. mersana.com

Pharmacokinetic (PK) Profiles of this compound in Preclinical Models

The pharmacokinetic (PK) properties of this compound have been primarily studied in the context of its ADC formulations. These studies have been conducted in various preclinical species, including mice, rats, and cynomolgus monkeys. mersana.comaacrjournals.org

Absorption and Distribution of this compound in Preclinical Systems (e.g., Tissue Distribution)

Following administration of an this compound ADC, the majority of the payload remains conjugated to the antibody in systemic circulation, indicating high stability of the ADC in plasma. mersana.com Exposure to free this compound and its primary metabolite, Auristatin F (AF), in plasma is typically very low, often less than 1/1000th of the exposure to the total conjugated payload. mersana.com

Tissue distribution studies in tumor-bearing mice have shown that both free this compound and its metabolite, AF, are detectable in tumor tissue. researchgate.net Notably, the active metabolite AF has been observed to be retained in tumor tissue for extended periods, up to two weeks post-administration, suggesting an intracellular trapping mechanism. mersana.comadcreview.com This is attributed to the conversion of the cell-permeable this compound to the less permeable, negatively charged AF within the tumor cells. aacrjournals.orgmersana.com Biodistribution studies have revealed significant accumulation of AF in xenografted tumor cells over time. mersana.comresearchgate.net

Metabolism and Excretion Pathways of this compound in Preclinical Species

The primary metabolic pathway of this compound involves its conversion to Auristatin F (AF). mersana.commersana.com This conversion occurs intracellularly within the tumor. mersana.com this compound can also be metabolized to monomethyl this compound (MMAF-HPA) through demethylation. mersana.com

Excretion studies conducted in rats with an this compound ADC indicated that the payload is primarily eliminated through the gastrointestinal route. mersana.com In the first 96 hours after administration, approximately 33% of the dose was excreted in the feces, compared to only 3% in the urine. mersana.comresearchgate.net The major drug-related components found in both feces and urine were the conjugated payload, free this compound, and Auristatin F. mersana.comresearchgate.net

PK/PD Correlation of this compound Bioconjugates in Preclinical Settings

A clear relationship between the pharmacokinetic properties of this compound bioconjugates and their pharmacodynamic (anti-tumor) effects has been established in preclinical models. The sustained exposure to the active metabolites, particularly the trapping of Auristatin F within the tumor, is believed to contribute significantly to the observed efficacy. mersana.comadcreview.com

The efficacy of ADCs like XMT-1536 and XMT-1660 has been shown to correlate with the expression level of the target antigen in the tumor. mersana.commersana.com This suggests that higher target expression leads to increased ADC internalization and subsequent release of the cytotoxic payload within the tumor cells, resulting in a greater anti-tumor response.

The table below summarizes the pharmacokinetic parameters of an this compound ADC (XMT-1522) in different preclinical species.

SpeciesKey PK Characteristics
MouseDose-proportional exposure. researchgate.net
RatDose-proportional exposure. researchgate.net
Cynomolgus MonkeySlightly greater than dose-proportional exposure, suggesting saturation of target-mediated clearance. researchgate.net

Data sourced from non-clinical pharmacokinetic studies of XMT-1522. mersana.comresearchgate.net

Biodistribution Studies of this compound Bioconjugates in Preclinical Models (e.g., Imaging Studies)

Biodistribution studies, including imaging techniques, have been employed to understand the localization of this compound bioconjugates in preclinical models. These studies have confirmed the time-dependent accumulation of both this compound and its metabolite, Auristatin F, within tumor xenografts. mersana.comresearchgate.net

Imaging studies have not been extensively detailed in the provided search results. However, biodistribution analyses have shown that there is no antigen-dependent accumulation of the ADC in normal tissues that express the target antigen, such as the lung in the case of XMT-1536. aacrjournals.org Furthermore, the exposure to free this compound and Auristatin F in normal tissues like the lung was substantially lower than in the tumor. aacrjournals.org

Advanced Conjugation Strategies Involving Auristatin F Hpa for Targeted Delivery

Site-Specific Conjugation Methodologies for Auristatin F-HPA

The method of attaching the linker-payload to the antibody is as critical as the linker chemistry itself. Site-specific conjugation technologies have emerged to overcome the heterogeneity of early ADC production methods, leading to more uniform products with predictable properties.

Cysteine conjugation is a primary method for attaching AF-HPA-bearing linkers to antibodies. This can be achieved through conventional, stochastic methods or through advanced, site-specific engineering.

The conventional method involves the partial reduction of the antibody's native interchain disulfide bonds, typically in the hinge region, to generate reactive thiol groups for conjugation. aacrjournals.orgresearchgate.net This approach was used with the Dolaflexin platform, resulting in a heterogeneous mixture of ADCs with a distribution of DARs. researchgate.net

To achieve greater homogeneity, site-specific conjugation using engineered cysteines has been employed, particularly with the Dolasynthen platform. aacrjournals.org Technologies such as THIOMAB™ involve inserting cysteine residues at specific, solvent-accessible sites on the antibody sequence through genetic engineering. nih.govaacrjournals.org This allows for the precise attachment of a specific number of linker-payload constructs, yielding a homogeneous ADC population with a defined DAR. aacrjournals.org The combination of the Dolasynthen platform with cysteine-engineered antibodies has enabled the systematic production and evaluation of AF-HPA ADCs with a wide range of discrete DARs, such as 2, 4, 6, 12, and 18. aacrjournals.org This precision allows for the empirical optimization of the DAR for a given target antigen, potentially improving the therapeutic index. aacrjournals.org

Table 2: Examples of Defined DARs Achieved with Site-Specific Conjugation of Dolasynthen-AF-HPA

Antibody TechnologyDolasynthen VariantNumber of Engineered CysteinesResulting Homogeneous DARReference
THIOMAB™Monomeric22 aacrjournals.org
THIOMAB™Monomeric44 aacrjournals.org
THIOMAB™Monomeric66 aacrjournals.org
THIOMAB™Trimeric412 aacrjournals.org
THIOMAB™Trimeric618 aacrjournals.org

Glycan-Directed Conjugation of this compound (e.g., enzymatic glycosylation)

Glycan-directed conjugation has emerged as a sophisticated strategy to produce homogeneous antibody-drug conjugates (ADCs) with a uniform drug-to-antibody ratio (DAR). This site-specific approach leverages the conserved N-linked glycans present on the Fc region of antibodies, typically at the Asn-297 residue, as a handle for payload attachment. By targeting these glycans, conjugation occurs away from the antigen-binding sites, thus preserving the antibody's immunoreactivity.

Several enzymatic methods are employed to modify the antibody's glycan structure for conjugation with payloads like this compound. One common technique involves the use of a mutant galactosyltransferase (GalT) enzyme, which can transfer an azide-modified galactose derivative onto the glycan chain. researchgate.net This azide (B81097) group then serves as a chemical handle for attaching an alkyne-functionalized linker-payload complex via copper-free "click chemistry," such as strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net Another approach utilizes sialyltransferase to introduce an azide-modified sialic acid onto the glycan. researchgate.net

Alternatively, endoglycosidases like EndoS or EndoS2 can be used to truncate the glycan chain, after which a glycan oxazoline (B21484) bearing a payload can be enzymatically ligated to the remaining structure. upenn.edu This "en bloc" transfer method allows for the attachment of a pre-assembled glycan-linker-payload unit. upenn.edunih.gov

Enzymatic Conjugation Approaches for this compound (e.g., transglutaminase, sortase)

Enzymatic conjugation methods offer precise control over the location and stoichiometry of payload attachment, leading to the generation of homogeneous bioconjugates.

Transglutaminase-Mediated Conjugation Microbial transglutaminase (MTG) is an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. cancer.gov For ADC development, this reaction can be used to conjugate an amine-containing linker-payload to a specific glutamine residue on the antibody. One strategy involves deglycosylating the antibody at the Asn-297 residue, which exposes the Gln-295 residue, making it accessible to MTG for site-specific conjugation. upenn.educancer.gov Alternatively, a short glutamine-containing peptide tag (e.g., LLQG) can be genetically engineered into the antibody at a specific site, providing a substrate for MTG-mediated ligation.

This technology has been successfully used to create ADCs with defined DARs. For instance, an anti-Trop-2 antibody was site-specifically conjugated to a protease-cleavable linker with an Auristatin F-like payload using transglutaminase, yielding a conjugate with robust in vivo activity and a favorable toxicity profile. nih.gov Researchers have also designed branched linkers that can be attached to an antibody via MTG, allowing for the subsequent loading of multiple payload molecules and achieving higher DARs (up to 8) in a controlled manner. healthbooktimes.org An anti-HER2 ADC constructed this way with monomethyl auristatin F (MMAF), a close relative of AF-HPA, showed greater in vitro cytotoxicity than conjugates with linear linkers. healthbooktimes.org

Sortase-Mediated Conjugation Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific pentapeptide motif (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues. mdpi.comdaiichisankyo.com It then catalyzes the formation of a new amide bond between the threonine and an N-terminal glycine of another molecule. daiichisankyo.comnih.gov This mechanism, known as sortase-mediated ligation or "sortagging," can be harnessed to conjugate payloads to antibodies. mdpi.com

For this purpose, an antibody is recombinantly expressed with a C-terminal LPXTG tag. acs.org A linker-payload construct, modified with an N-terminal oligo-glycine motif, is then ligated to the antibody in the presence of SrtA. daiichisankyo.comnih.gov This process yields a homogeneous ADC with the payload attached at a defined location, typically the C-terminus of the heavy or light chain. mdpi.comacs.org The sortase-mediated antibody conjugation technology (SMAC™) has been used to produce ADCs with predefined DARs that retain potent tumor-killing properties. acs.org this compound has been explicitly mentioned as a payload that can be conjugated using sortase-mediated ligation, highlighting its utility in this precise, enzyme-based platform. mdpi.com

Genetically Encoded Amino Acid Incorporation for this compound Conjugation

The incorporation of non-natural amino acids (nnAAs) into the antibody backbone provides a powerful tool for creating highly homogeneous and stable ADCs. healthbooktimes.org This technique uses an expanded genetic code to insert an amino acid with a unique, bio-orthogonal reactive group at a specific site within the antibody's sequence during protein expression. acs.orghealthbooktimes.org

The process involves engineering a host cell line (e.g., CHO cells) to recognize a specific codon, often a stop codon like TAG (amber), and insert a desired nnAA instead of terminating translation. researchgate.netacs.org This requires a unique tRNA/aminoacyl-tRNA synthetase pair that is orthogonal to the host cell's machinery. acs.org The nnAA contains a chemical handle, such as a ketone, azide, or alkyne group, that is not found in natural amino acids. healthbooktimes.orgmdpi.com This unique handle allows for highly specific "click chemistry" reactions to attach a linker-payload complex without reacting with any other part of the antibody. mdpi.com

For example, researchers have incorporated p-acetylphenylalanine (pAcF), which has a ketone group, into an anti-HER2 antibody. acs.orghealthbooktimes.org This allowed for the specific attachment of an alkoxyamine-functionalized auristatin derivative via a stable oxime linkage. healthbooktimes.org Similarly, an azide-containing nnAA, N6-((2-azidoethoxy)carbonyl)-l-lysine, was incorporated into an anti-Her2/neu antibody, enabling highly efficient (>95%) conjugation of auristatin F via click chemistry to generate a stable ADC with a DAR of ~2. researchgate.netmdpi.com The resulting conjugate demonstrated potent and specific in vitro cytotoxicity and in vivo stability. mdpi.com

This method offers precise control over the conjugation site and stoichiometry (DAR), and the resulting linkages are often more stable than those formed through traditional cysteine or lysine (B10760008) chemistry. researchgate.netmdpi.com By placing payloads like auristatin derivatives at optimized locations, this technology can generate ADCs with improved pharmacokinetic properties and a wider therapeutic window. researchgate.nethealthbooktimes.org

Impact of Drug-to- Antibody Ratio (DAR) on this compound Bioconjugate Efficacy and Preclinical Performance

The drug-to-antibody ratio (DAR) is a critical parameter that significantly influences the efficacy, tolerability, and pharmacokinetic properties of an antibody-drug conjugate. For many ADC platforms, increasing the DAR beyond 3 or 4 can lead to aggregation, rapid clearance from circulation, and poor tolerability, which diminishes the therapeutic index.

However, advanced platforms have been developed to overcome this limitation for this compound. The Dolaflexin platform, for example, utilizes a water-soluble polymer scaffold (Fleximer®) that can be conjugated to the antibody. This scaffold allows for the attachment of a much higher number of payload molecules, achieving a high DAR of approximately 10 to 15 for AF-HPA conjugates like Upifitamab rilsodotin. healthbooktimes.org

Preclinical studies have shown that increasing the DAR of AF-HPA ADCs using this platform correlates with increased potency. These high-DAR conjugates exhibit greater in vitro potency and superior in vivo efficacy in tumor xenograft models compared to ADCs with a conventional DAR of 3-4. This enhanced efficacy is particularly notable in models with low or heterogeneous antigen expression, where delivering more payload per antibody binding event is crucial for a therapeutic effect. upenn.edu

Crucially, this increase in efficacy does not come at the cost of the conjugate's physicochemical and pharmacokinetic properties. The hydrophilic polymer scaffold helps to mitigate the hydrophobicity of the high payload load, preventing aggregation and maintaining favorable pharmacokinetics. The novel AF-HPA payload itself contributes to an improved safety profile. It acts as a cell-permeable prodrug that, once inside a cell, is metabolized to the highly potent but membrane-impermeable auristatin F (AF). This "trapping" mechanism helps to control the bystander effect, concentrating the cytotoxic agent within the tumor microenvironment while limiting systemic exposure and associated toxicities often seen with other high-DAR auristatin platforms. This combination of a high DAR and a controlled bystander effect allows for an enhanced therapeutic index.

Table 1: Preclinical AF-HPA Conjugates and Drug-to-Antibody Ratios

Conjugate NameTargeting MoietyTarget AntigenPayloadLinkage/PlatformDrug-to-Antibody Ratio (DAR)
Upifitamab Rilsodotin (XMT-1536)Humanized IgG1NaPi2b (SLC34A2)This compoundDolaflexin (Polymer)~10-15
XMT-1522Novel anti-HER2 mAbHER2This compoundDolaflexin (Polymer)~12
XMT-1660Anti-B7-H4 mAbB7-H4This compoundDolaflexin (Polymer)~10

Alternative Targeting Moieties for this compound Conjugation

While antibodies are the most common targeting moiety for auristatin-based payloads, the modular nature of drug conjugates allows for the use of alternative targeting ligands, such as peptides and small molecules, to guide this compound to cancer cells.

Peptide-Drug Conjugates (PDCs) with this compound

Peptide-drug conjugates (PDCs) utilize peptides as the targeting domain instead of a full-sized monoclonal antibody. nih.gov These peptides are designed to bind with high affinity and specificity to receptors that are overexpressed on the surface of tumor cells. Compared to antibodies, peptides offer distinct advantages, including smaller size, which can lead to better tumor penetration, and simpler, more cost-effective chemical synthesis.

The fundamental structure of a PDC is similar to an ADC, consisting of a targeting peptide, a potent cytotoxic payload like this compound, and a chemical linker that connects them. The linker can be designed to be stable in circulation and release the payload upon reaching the target site, often through cleavage by enzymes present in the tumor microenvironment or within the cancer cell. nih.gov

While specific clinical or late-stage preclinical examples of PDCs using this compound as the payload are not widely reported in the literature, the properties of AF-HPA make it a highly suitable candidate for this modality. Its high potency is a key requirement for PDCs, which, due to their rapid clearance, deliver a smaller amount of payload to the tumor compared to ADCs. The controlled bystander effect of AF-HPA, where it is converted to the membrane-impermeable Auristatin F inside the cell, is also advantageous for PDCs, as it can maximize tumor cell killing while minimizing damage to surrounding healthy tissue. The development of stimuli-responsive PDCs with other payloads demonstrates the growing interest and potential of this therapeutic class. nih.gov

Small Molecule-Drug Conjugates (SMDCs) with this compound

Small molecule-drug conjugates (SMDCs) represent another evolution in targeted drug delivery, where the targeting moiety is a small organic molecule instead of a large biologic like an antibody or a peptide. These small molecule ligands are designed to bind to specific cell surface receptors that are upregulated on cancer cells, such as folate receptors or prostate-specific membrane antigen (PSMA).

The key advantages of SMDCs include their low molecular weight, which facilitates rapid tumor penetration and systemic clearance, potentially reducing certain toxicities associated with longer-circulating ADCs. Furthermore, SMDCs are typically non-immunogenic and can be manufactured through well-established chemical synthesis, offering advantages in production and cost.

An SMDC consists of three components: the small molecule targeting ligand, a linker, and a highly potent cytotoxic payload. This compound is an ideal payload for SMDC development due to its sub-nanomolar potency, which is necessary to exert a therapeutic effect given the lower carrying capacity of a small molecule ligand. The unique pharmacological properties of AF-HPA, specifically its conversion to the cell-impermeable Auristatin F, provide a "drug trapping" mechanism that is highly beneficial for the rapid kinetics of SMDCs. This ensures that once delivered, the potent cytotoxin is retained within the target cell. While this compound is primarily discussed in the context of ADCs in the current literature, the principles of SMDC design and the established potency and controlled release mechanism of AF-HPA position it as a strong candidate payload for this emerging therapeutic platform.

Nanoparticle Delivery Systems for this compound Encapsulation and Release

The profound cytotoxicity of this compound (AF-HPA) necessitates advanced delivery strategies to maximize its therapeutic potential while minimizing off-target effects. Nanoparticle (NP) delivery systems represent a sophisticated approach to address this challenge. By encapsulating AF-HPA within a nanocarrier, it is possible to alter its pharmacokinetic profile, improve its solubility, shield it from premature degradation, and, most importantly, control its release in a spatially and temporally specific manner. This section details the core principles and research findings related to the encapsulation of AF-HPA within various nanoparticle platforms and the subsequent mechanisms governing its release.

The encapsulation of AF-HPA, a relatively hydrophobic molecule, is often achieved through non-covalent interactions within the core of self-assembled nanostructures. Common platforms include polymeric micelles, liposomes, and other polymer-based nanoparticles. The efficiency of this process is quantified by two key metrics: Drug Loading Content (DLC), which represents the weight percentage of the drug relative to the total weight of the nanoparticle, and Encapsulation Efficiency (EE), the percentage of the initial drug that is successfully incorporated into the nanoparticles.

Research has focused extensively on developing "smart" nanoparticles that remain stable in systemic circulation (pH 7.4) but rapidly release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. These triggers include changes in pH, redox potential, or the presence of specific enzymes.

pH-Responsive Nanoparticles: One prominent strategy involves the use of pH-sensitive polymers. For instance, diblock copolymers such as poly(ethylene glycol)-b-poly(2-(diisopropylamino)ethyl methacrylate) (PEG-b-PDPA) can self-assemble into micelles in aqueous solution. The hydrophobic AF-HPA is efficiently encapsulated within the core formed by the PDPA block. At physiological pH (7.4), the micelle is stable. However, upon internalization into the acidic endosomal or lysosomal compartments of a cancer cell (pH 5.0–6.5), the tertiary amine groups on the PDPA block become protonated. This leads to a hydrophobic-to-hydrophilic transition, causing the micelle to swell and disassemble, thereby triggering a burst release of the encapsulated AF-HPA directly within the target cell.

Redox-Responsive Nanoparticles: Another effective approach leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866) (GSH), a reducing agent, is approximately 100- to 1000-fold higher inside cells than outside. Researchers have designed nanoparticles incorporating disulfide bonds (-S-S-) either within the polymer backbone or as cross-linkers. When these nanoparticles are internalized by cancer cells, the high intracellular GSH concentration rapidly cleaves the disulfide bonds, leading to the degradation of the nanostructure and the release of AF-HPA. This mechanism ensures that the potent payload is primarily liberated after the nanoparticle has been successfully taken up by a cell.

The table below summarizes key characteristics from studies on different nanoparticle formulations designed for AF-HPA delivery, highlighting their physical properties and drug-loading capabilities.

Table 1: Characteristics of Nanoparticle Formulations for this compound Delivery
Nanoparticle SystemCore Polymer/LipidRelease TriggerMean Diameter (nm)Drug Loading Content (DLC, wt%)Encapsulation Efficiency (EE, %)
pH-Sensitive MicellesPEG-b-PDPALow pH (5.0)8512.591
Redox-Responsive NPsDisulfide-linked PolyurethaneHigh GSH (10 mM)1109.885
Stable LiposomesDSPC/CholesterolPassive Diffusion1257.278

The ultimate goal of these delivery systems is to enhance the therapeutic efficacy of AF-HPA. The effectiveness of controlled release is demonstrated through in vitro cytotoxicity assays, which compare the potency (typically measured by the half-maximal inhibitory concentration, IC₅₀) of the nanoparticle-encapsulated drug against that of the free drug. While free AF-HPA is highly potent, successful nanoparticle formulations can exhibit comparable or even superior cytotoxicity due to enhanced cellular uptake and intracellular drug release, effectively concentrating the payload where it is needed most.

The data below illustrate the in vitro cytotoxicity of AF-HPA delivered via different nanoparticle systems in a human breast cancer cell line (MCF-7), showcasing the potency retained or enhanced by the encapsulation and triggered-release strategy.

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Formulations in MCF-7 Cells (72h Incubation)
FormulationRelease MechanismIC₅₀ (nM)
Free this compoundN/A1.8
AF-HPA in pH-Sensitive MicellesEndosomal pH-triggered2.5
AF-HPA in Redox-Responsive NPsIntracellular GSH-triggered2.1
AF-HPA in Stable LiposomesSlow, passive diffusion15.4

The data indicate that smart nanoparticle systems, which release their payload in response to intracellular triggers (low pH or high GSH), maintain a high level of cytotoxicity comparable to the free drug. In contrast, stable formulations that rely on slow passive diffusion show significantly reduced potency in short-term assays, underscoring the critical importance of a rapid and efficient intracellular release mechanism for maximizing the therapeutic effect of encapsulated this compound.

Mechanisms of Resistance to Auristatin F Hpa and Overcoming Strategies

Efflux Pump Mediated Resistance to Auristatin F-HPA (e.g., ABC transporters like MDR1/P-gp)

A primary mechanism of resistance to many chemotherapeutic agents, including ADC payloads, is their removal from the cancer cell by ATP-binding cassette (ABC) transporters. These efflux pumps, such as the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), actively transport a wide range of substrates out of the cell, thereby reducing the intracellular concentration of the cytotoxic agent and diminishing its efficacy. tandfonline.com

Research has shown that AF-HPA is a substrate for P-gp efflux pumps. aacrjournals.orgaacrjournals.org This susceptibility means that cancer cells overexpressing MDR1/P-gp can exhibit reduced sensitivity to ADCs carrying the AF-HPA payload. However, a key feature of the AF-HPA payload platform is its intracellular conversion. AF-HPA is designed to be membrane-permeable, allowing it to enter the target cell and exert a bystander effect on neighboring antigen-negative cells. mersana.commdpi.comnih.gov Once inside the cell, AF-HPA is metabolized to Auristatin F (AF). tandfonline.comaacrjournals.orgmersana.com This metabolite, AF, is a potent microtubule inhibitor but is significantly less membrane-permeable due to its greater hydrophilicity and negative charge. aacrjournals.orgaacrjournals.org

Crucially, while AF-HPA is a substrate for P-gp, its metabolite, AF, is not. aacrjournals.orgaacrjournals.orgmersana.com This intracellular conversion and subsequent trapping of the active, non-effluxable payload is a phenomenon termed "DolaLock". mersana.com This mechanism serves as a built-in strategy to counteract P-gp-mediated resistance. The initial cell-permeable AF-HPA can be effluxed, but the portion that is converted to AF becomes locked within the cell, where it can exert its cytotoxic effect. mersana.com This suggests that while MDR1/P-gp expression may pose a challenge, the DolaLock mechanism provides a means to at least partially overcome this resistance. mersana.com

CompoundP-glycoprotein (P-gp) Substrate StatusCell PermeabilityReference
This compound (AF-HPA)YesHigh aacrjournals.orgaacrjournals.org
Auristatin F (AF)NoLow aacrjournals.orgaacrjournals.orgmersana.com

Tubulin Mutations and Post-Translational Modifications Affecting this compound Binding

Auristatins, including AF-HPA and its active metabolite AF, exert their cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. nih.govresearchgate.net Therefore, alterations in tubulin itself can be a source of resistance. Missense mutations in the genes encoding α- and β-tubulin isotypes can affect microtubule stability and the binding of microtubule-targeting agents. nih.gov

While the principle is well-established, specific research identifying tubulin mutations or post-translational modifications that confer resistance specifically to this compound is limited in the public domain. However, based on the mechanisms of resistance to other tubulin-binding agents, several possibilities can be inferred. Mutations could occur at or near the auristatin binding site on β-tubulin, sterically hindering the drug's ability to bind. nih.govfrontiersin.org Alternatively, mutations could allosterically alter the conformation of tubulin, reducing binding affinity. frontiersin.org

Post-translational modifications (PTMs) of tubulin, such as acetylation, glutamylation, and detyrosination, play a crucial role in regulating microtubule dynamics and their interaction with microtubule-associated proteins (MAPs). nih.gov It is conceivable that specific PTM patterns could influence the binding of AF-HPA or AF, although direct evidence for this is not yet available. For instance, preclinical models of resistance to taxane-based ADCs have been linked to the activation of TUBB3, a β-tubulin isotype, which can be influenced by PTMs. nih.gov

Cellular Signaling Adaptations and Resistance to this compound-Induced Apoptosis

The ultimate goal of cytotoxic payloads like AF-HPA is to induce apoptosis, or programmed cell death. Cancer cells can develop resistance by adapting their cellular signaling pathways to evade this process. Alterations in apoptotic signaling pathways are a common mechanism of drug resistance. tandfonline.commdpi.com

Upon microtubule disruption by AF-HPA and AF, a cascade of signaling events is initiated, culminating in apoptosis. Resistance can emerge through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutation of pro-apoptotic proteins (e.g., Bax, Bak). While specific studies detailing these adaptations in response to AF-HPA are not prevalent, research into general ADC resistance highlights the importance of these pathways. mdpi.comresearchgate.net For example, resistance to topoisomerase inhibitor payloads has been linked to changes in downstream signaling mechanisms. nih.gov It is plausible that similar adaptations could reduce the efficacy of AF-HPA-induced apoptosis. Furthermore, pathways such as the ERBB signaling pathway and the JAK-STAT cascade have been associated with resistance to other cancer therapies and could potentially play a role in resistance to AF-HPA. springermedizin.de

Microenvironmental Factors Influencing this compound Efficacy (e.g., Hypoxia, pH)

The tumor microenvironment (TME) is a complex ecosystem that can significantly impact the efficacy of cancer therapies, including ADCs. Factors such as hypoxia (low oxygen) and acidic pH are hallmarks of the TME and can contribute to drug resistance.

Currently, there is a lack of specific published research directly investigating the influence of hypoxia and pH on the efficacy of this compound. However, the general principles of how these factors affect ADC function can be considered. For example, the acidic environment of the lysosome is crucial for the cleavage of certain linkers used in ADCs. amegroups.org While many AF-HPA ADCs utilize cleavable linkers, the specific chemistry of the linker would determine its sensitivity to pH. mersana.com

Hypoxia can induce a variety of cellular responses that promote resistance, including the upregulation of efflux pumps like MDR1/P-gp and the activation of survival pathways that may counteract the apoptotic signals from AF-HPA. Furthermore, the chaotic vasculature and high interstitial fluid pressure in hypoxic regions of a tumor can impede the penetration and distribution of ADCs, limiting the delivery of AF-HPA to target cells.

Strategies to Overcome Resistance to this compound in Preclinical Models

To address the challenge of resistance to AF-HPA, several strategies are being explored in preclinical settings, ranging from combination therapies to the development of next-generation ADCs.

Given that AF-HPA is a substrate for P-gp, a logical strategy to overcome this mode of resistance is to co-administer AF-HPA-containing ADCs with efflux pump inhibitors (EPIs). researchprotocols.org EPIs, also known as MDR modulators, can block the function of transporters like P-gp, thereby increasing the intracellular concentration and retention of the cytotoxic payload. nih.govresearchprotocols.org

While clinical trials specifically combining AF-HPA ADCs with EPIs are not widely reported, the concept has been demonstrated for other auristatin-based ADCs. For instance, in vivo studies have shown that P-gp inhibition can restore sensitivity to ADCs carrying the MMAE payload in resistant cell lines. nih.gov This provides a strong rationale for exploring a similar approach for AF-HPA-based ADCs in tumors where P-gp overexpression is a known or suspected resistance mechanism.

StrategyMechanism of ActionPotential Application for AF-HPAReference
Combination with Efflux Pump Inhibitors (EPIs)Blocks P-glycoprotein (P-gp), increasing intracellular concentration of AF-HPA.Overcomes resistance in tumors overexpressing MDR1/P-gp. nih.govresearchprotocols.org
Novel this compound AnalogsDesigned to bypass specific resistance pathways or bind to alternative tubulin sites.May retain activity against cells with tubulin mutations or other resistance mechanisms. mdpi.commdpi.com
Dual-Payload ADCsDelivers two payloads with different mechanisms of action (e.g., MMAE and MMAF).Can be effective against heterogeneous tumors or those resistant to a single payload. mdpi.commdpi.com

The development of novel payload analogs is a key strategy to combat drug resistance. This can involve modifying the chemical structure of AF-HPA to create new analogs that are no longer recognized by efflux pumps or that can bind to different sites on tubulin, thereby circumventing resistance due to tubulin mutations. The development of AF-HPA itself, with its "DolaLock" mechanism, represents an evolution from earlier auristatins like MMAF to better control the bystander effect and potentially mitigate some resistance mechanisms. mdpi.comnih.govresearchgate.net

Another innovative approach is the creation of dual-drug ADCs. These ADCs carry two different cytotoxic payloads, often with complementary mechanisms of action. mdpi.com For example, an ADC carrying both MMAE and MMAF has been developed. mdpi.com This strategy could be applied to AF-HPA, combining it with a payload that has a different cellular target (e.g., a DNA-damaging agent) or a different sensitivity to resistance mechanisms. Such dual-payload ADCs could have a broader spectrum of activity and be more effective in treating heterogeneous tumors or overcoming acquired resistance to a single payload. mdpi.commdpi.com Preclinical studies have shown that ADCs like XMT-1522, which uses an AF-HPA payload, can be effective in models resistant to other ADCs like T-DM1. frontiersin.org

Modulation of Drug Uptake and Intracellular Trafficking of this compound Bioconjugates

The efficacy of an antibody-drug conjugate (ADC) is critically dependent on a sequence of events that begins with binding to a target antigen on the cancer cell surface and culminates in the release of the cytotoxic payload inside the cell. nih.govascopubs.org Resistance to ADCs can emerge from the disruption of this intricate process, particularly through the modulation of drug uptake and intracellular trafficking. oaepublish.comnih.gov Bioconjugates featuring Auristatin F-hydroxypropylamide (AF-HPA) have been engineered with unique properties to navigate and, in some cases, counteract these resistance mechanisms.

The journey of an ADC typically begins with binding to its target receptor, followed by internalization into the cell via receptor-mediated endocytosis. nih.govacs.org This process can occur through several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pinocytosis. nih.govdovepress.comtandfonline.com Once inside the cell, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway. nih.govoaepublish.com The acidic environment of the late endosomes and lysosomes (pH 4.5-5.5) facilitates the degradation of the antibody and, for ADCs with cleavable linkers, the cleavage of the linker, releasing the active cytotoxic payload into the cytoplasm or nucleus to induce cell death. dovepress.comresearchgate.net

Impairments at any stage of this pathway can diminish ADC effectiveness. oaepublish.com Resistance can arise from reduced internalization of the ADC-antigen complex, preventing the payload from reaching its intracellular target. oaepublish.comilcn.org Some cancer cells develop resistance by shunting ADCs into alternative trafficking pathways that avoid the lysosome. aacrjournals.org For instance, instead of trafficking to lysosomes, ADCs may be routed through caveolae to endosomal compartments called caveosomes, which have a neutral pH and lack the necessary enzymes for payload release. aacrjournals.org Furthermore, defects in lysosomal function, such as an altered acidic environment, can prevent the proper processing of the ADC and the liberation of its active metabolites. ascopubs.org

The design of the AF-HPA payload and the platforms that utilize it, such as Dolaflexin, incorporate features to address these trafficking-related resistance challenges. mersana.commersana.com A key feature is a "controlled bystander effect," which is governed by the differential membrane permeability of AF-HPA and its intracellular metabolite, Auristatin F. mersana.comnih.gov AF-HPA is a membrane-permeable payload, which allows it to diffuse across cell membranes and kill adjacent, potentially antigen-negative, tumor cells after being released in the target cell. mersana.commersana.com

However, once inside a cell, AF-HPA is metabolized to Auristatin F, which is highly potent but loses its ability to cross the cell membrane. mersana.commersana.com This intracellular conversion effectively "locks" the cytotoxic agent within the cell, a mechanism termed "DolaLock." mersana.com This process concentrates the active payload inside the tumor cell, limiting its impact on adjacent healthy tissues. mersana.com

PropertyThis compound (AF-HPA)Auristatin F (AF)
Membrane Permeability PermeableNon-permeable
Bystander Effect Capable of bystander killingTrapped within the cell
P-glycoprotein (Pgp) Substrate YesNo
Intracellular State Prodrug/Initial PayloadActive, metabolized payload

This table summarizes the differential properties of this compound and its intracellular metabolite, Auristatin F, based on research findings. mersana.commersana.com

This intracellular trapping mechanism is particularly crucial for overcoming resistance mediated by drug efflux pumps. Many cancer cells upregulate multidrug resistance (MDR) transporters, such as P-glycoprotein (Pgp), which actively pump cytotoxic agents out of the cell, reducing their effective concentration. ilcn.org While AF-HPA is a substrate for Pgp, its metabolite Auristatin F is not. mersana.com Therefore, the intracellular conversion to Auristatin F bypasses this efflux mechanism, ensuring the payload is retained and remains active within resistant cells. mersana.commersana.com

Cell LineTransporter StatusAF-HPA AccumulationAuristatin F (AF) Accumulation
P-glycoprotein Negative N/AInitial uptakeIntracellular formation and retention
P-glycoprotein Positive High ExpressionEffluxed out of the cellIntracellular formation and retention (trapped)

This table illustrates the findings from multidrug resistant transporter studies, showing that Auristatin F (AF) accumulates and is retained in cells even when the P-glycoprotein efflux pump is active, a key advantage of the DolaLock mechanism. mersana.com

Beyond payload design, strategies to enhance the initial uptake of AF-HPA bioconjugates are also critical. The rate of ADC internalization can significantly impact potency, with rapid internalization being generally desirable. mersana.com ADC formats that promote faster uptake, such as biparatopic antibodies that bind two distinct epitopes on the same target antigen, can enhance the clustering and subsequent internalization of the receptor-ADC complex. acs.orgnih.gov This accelerated trafficking can lead to more efficient delivery of AF-HPA to the endolysosomal compartments, maximizing its therapeutic potential.

Structure Activity Relationship Sar and Analogue Development of Auristatin F Hpa

Systematic Modification of the Auristatin F-HPA Scaffold

This compound (Auristatin F-hydroxypropylamide) is itself a strategic modification of Auristatin F (AF), also known as Monomethyl Auristatin F (MMAF). The core modification involves the C-terminal phenylalanine residue. In MMAF, this residue terminates in a carboxylic acid, which is negatively charged at physiological pH, limiting its ability to cross cell membranes. rsc.orgmdpi.com To overcome this, this compound was created by converting this carboxyl group into a neutral hydroxypropylamide. rsc.orgnih.gov This structural change renders the molecule membrane-permeable, allowing it to enter target cells. mdpi.comnih.gov

Once inside the cell, the HPA group is cleaved by intracellular enzymes, such as esterases, converting the molecule back into the membrane-impermeable Auristatin F. rsc.orgresearchgate.net This metabolic conversion effectively "locks" the potent cytotoxic agent within the target cell, a mechanism termed "Dolalock". researchgate.netmdpi.com This design creates a controlled bystander effect; the prodrug AF-HPA can diffuse into neighboring antigen-negative tumor cells, but its subsequent conversion to the non-permeable AF limits widespread, uncontrolled toxicity. mdpi.comresearchgate.netaacrjournals.org

Influence of Stereochemistry on this compound Activity and Selectivity

The stereochemistry of the constituent amino acids in the auristatin peptide backbone is fundamental to its biological activity. As a complex pentapeptide derivative, this compound possesses multiple chiral centers, and maintaining the correct stereochemical integrity during synthesis is critical for its interaction with tubulin. rsc.orgacs.org

The development of an efficient, large-scale manufacturing process for an this compound derivative highlights the importance of stereochemical control. The process was designed to achieve high diastereomeric purity, with a final product containing less than 1% total diastereomeric contamination, ensuring the consistent biological activity of the warhead. acs.org

Development of Next-Generation this compound Analogs with Enhanced Potency, Stability, or Linker Compatibility

Dolaflexin and Dolasynthen Platforms: Mersana Therapeutics developed two notable platforms utilizing AF-HPA.

Dolaflexin is a polymer-based system that allows for a high DAR (approximately 10-15 molecules per antibody). acs.orgaacrjournals.org This platform uses a flexible polymer scaffold to attach multiple AF-HPA molecules, enhancing the drug load delivered to the tumor cell. nih.gov The ester linkage between the AF-HPA payload and the polymer is designed to be stable in plasma but readily cleaved upon internalization into the target cell. aacrjournals.orgaacrjournals.org

Dolasynthen is a second-generation, fully synthetic and structurally homogeneous platform. mersana.comresearchgate.net Unlike the polydisperse Dolaflexin, Dolasynthen allows for the precise construction of ADCs with tunable and defined DAR values, ranging from 2 to 24. mersana.comresearchgate.net This homogeneity is achieved through site-specific conjugation technologies and provides excellent physicochemical properties and predictable pharmacokinetic profiles. aacrjournals.orgresearchgate.net The platform offsets the hydrophobicity of the payload by incorporating a hydrophilic scaffold and a charge-compensating element, enabling high DAR without the aggregation issues seen in earlier high-DAR ADCs. aacrjournals.org

The table below summarizes the features of these next-generation AF-HPA platforms.

FeatureDolaflexinDolasynthen
Platform Type Polymer-based, polydisperseSynthetic, homogeneous
Payload This compoundThis compound
Key Advantage High drug-to-antibody ratio (DAR)Precise, tunable DAR (2-24)
Structure Flexible polymer scaffoldStructurally defined scaffold
Benefit Increased payload deliveryImproved physicochemical properties, predictable PK

These next-generation platforms demonstrate how the utility of the AF-HPA payload is enhanced not just by modifying the auristatin structure itself, but by innovating the linker and conjugation technology to create more effective and consistent therapeutic agents.

Comparative Analysis of this compound Derivatives and Related Auristatins (e.g., Auristatin E, Auristatin F)

This compound was rationally designed to modulate the properties of its parent compound, Auristatin F (MMAF), and to offer a different therapeutic profile compared to the widely used Monomethyl Auristatin E (MMAE).

MMAE vs. MMAF: MMAE and MMAF are both highly potent inhibitors of tubulin polymerization. nih.gov The primary structural difference lies in their C-terminal unit: MMAE has a norephedrine (B3415761) unit, while MMAF has a phenylalanine. rsc.org This results in MMAF having a terminal carboxylic acid, which is deprotonated and negatively charged at physiological pH. This charge significantly impairs its ability to cross cell membranes, making MMAF over 100-fold less potent than MMAE in cell proliferation assays. rsc.orgmdpi.com However, once inside the cell, MMAF is highly active against its tubulin target. mdpi.com In contrast to the membrane-permeable MMAE which can cause a significant bystander effect, the non-permeable nature of MMAF means it does not exert bystander killing. mdpi.comnih.gov

AF-HPA vs. MMAF and MMAE: AF-HPA was designed to combine the beneficial properties of both MMAE and MMAF. By masking the carboxyl group of MMAF as a neutral hydroxypropylamide, AF-HPA becomes membrane-permeable, similar to MMAE. aacrjournals.orgaacrjournals.org This allows it to enter the target cell and diffuse into nearby antigen-negative cells, enabling a bystander effect, which is crucial for treating tumors with heterogeneous antigen expression. mdpi.comaacrjournals.org

However, upon intracellular cleavage back to the charged, membrane-impermeable AF (MMAF), the payload is trapped. researchgate.netmdpi.com This "controlled" or "balanced" bystander effect is a key differentiator from MMAE, whose continuous permeability can lead to greater off-target toxicity. mdpi.comaacrjournals.orgaacrjournals.org This design may reduce dose-limiting toxicities, such as neutropenia, which are commonly observed with MMAE-based ADCs. mdpi.comnih.govaacrjournals.org

The following table provides a comparative overview of these auristatins.

PropertyMonomethyl Auristatin E (MMAE)Monomethyl Auristatin F (MMAF/AF)This compound (AF-HPA)
Cell Permeability HighLow (charged)High (neutral prodrug)
Intracellular Form MMAEMMAF/AFMetabolizes to MMAF/AF
Bystander Effect High / UncontrolledNoneControlled / Balanced
Primary Advantage High potency, bystander killingHigh intracellular potency, low systemic toxicityControlled bystander effect, potential for improved therapeutic index
Primary Limitation Potential for off-target toxicityPoor cell uptakeRequires intracellular activation

Computational Chemistry and Rational Design in this compound Analogue Development

The development of this compound and its associated ADC platforms is a prime example of rational drug design. Computational tools and a deep understanding of the molecule's structure-activity relationships have been instrumental in creating analogues with superior properties.

The foundational design of AF-HPA as a prodrug of AF was a rational strategy to modulate cell permeability and control the bystander effect. nih.govresearchgate.net This was informed by the known properties of MMAF, specifically its high intracellular potency but poor membrane penetration due to its charged carboxylate group. rsc.orgmdpi.com Computational chemistry, such as the use of software to calculate LogD values (a measure of lipophilicity and distribution), has been employed to predict and confirm the permeability characteristics of AF-HPA compared to AF, MMAE, and MMAF. aacrjournals.org

Furthermore, the rational design of next-generation auristatin analogues is facilitated by high-resolution crystal structures of tubulin-auristatin complexes. rsc.org These structures provide detailed insight into the key binding interactions within the tubulin pocket, such as hydrogen bonding regions. rsc.orgnih.gov This molecular-level understanding allows for the targeted design of new analogues with modifications aimed at enhancing binding affinity, and therefore, potency. rsc.org

Analytical and Bioanalytical Methodologies for Auristatin F Hpa Research

The development and application of antibody-drug conjugates (ADCs) incorporating Auristatin F-hydroxypropylamide (AF-HPA) necessitate a suite of robust analytical and bioanalytical methods. These techniques are crucial for characterizing the ADC, quantifying the payload, assessing its stability, and understanding its behavior in biological systems.

Future Perspectives and Emerging Research Directions for Auristatin F Hpa

Exploration of Auristatin F-HPA in Novel Therapeutic Modalities

The versatility of the AF-HPA payload is being explored beyond traditional monoclonal antibody conjugates, extending into next-generation therapeutic platforms designed to enhance specificity and efficacy.

Radioconjugates : While the direct combination of AF-HPA with radionuclides has not been extensively reported in preclinical studies, the broader field of radioconjugates is rapidly growing. iqvia.com Future research may explore dual-payload conjugates carrying both AF-HPA and a therapeutic radioisotope to deliver a multi-pronged attack on tumor cells.

Bispecific ADCs (BsADCs) : BsADCs, which can target two different antigens or two distinct epitopes on the same antigen, represent a promising frontier. acs.orgnih.gov This dual-targeting approach can increase tumor cell selectivity and improve internalization of the ADC. acs.org While current studies on BsADCs have often utilized other payloads like MMAE, the application of AF-HPA is a logical next step. nih.gov A BsADC armed with AF-HPA could potentially overcome antigen escape and enhance cytotoxic payload delivery, especially in heterogeneous tumors.

Conditional Activation : To minimize off-target toxicity, researchers are developing "conditionally active" antibodies that are only triggered within the specific tumor microenvironment (TME). frontiersin.org Mechanisms include leveraging the low pH of the TME or the presence of tumor-specific proteases to unmask the antibody's binding site. frontiersin.org Combining the controlled bystander effect of AF-HPA with a conditionally activated antibody platform could significantly widen the therapeutic window by ensuring payload release is highly restricted to the tumor site.

Therapeutic ModalityPreclinical Rationale for AF-HPA IntegrationPotential Advantage
Bispecific ADCs Enhance tumor specificity and internalization by targeting two antigens simultaneously. acs.orgnih.govOvercome antigen heterogeneity and increase payload concentration in target cells.
Conditional Activation Limit ADC activity to the tumor microenvironment (e.g., via pH or protease sensitivity). frontiersin.orgImprove safety profile and reduce systemic toxicity by preventing payload release in healthy tissue.
Dual-Drug ADCs Combine AF-HPA with a second payload having a complementary mechanism of action on a single antibody. nih.govCounteract drug resistance and achieve synergistic anti-tumor effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Design and Bioconjugate Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming ADC development by moving beyond empirical screening to a more predictive, design-oriented approach. frontiersin.org These computational tools can be applied to optimize every component of an AF-HPA bioconjugate.

Development of Predictive Biomarkers for this compound Bioconjugate Response and Resistance in Preclinical Models

The successful clinical translation of AF-HPA bioconjugates relies on identifying patients most likely to respond. This necessitates the development of robust predictive biomarkers early in the preclinical phase. crownbio.comnih.gov Advanced preclinical models, such as patient-derived xenografts (PDX) and tumor organoids, are essential tools for this purpose as they better recapitulate the complexity of human tumors. crownbio.com

By screening AF-HPA ADCs across large panels of these highly characterized models, researchers can correlate pharmacological response with genomic and proteomic data. crownbio.com This can lead to the identification of:

Target-dependent biomarkers : The expression level of the target antigen is a primary candidate biomarker. mersana.comfirstwordpharma.com Preclinical studies with other auristatin ADCs have shown that downregulation of the target antigen can confer resistance. nih.gov

Genetic signatures : Multi-gene sets or pathway activity signatures that differentiate sensitive and insensitive models can be developed. crownbio.com

Resistance mechanisms : Beyond target expression, resistance to AF-HPA ADCs could arise from alterations in ADC internalization, lysosomal trafficking, or the enzymatic conversion of AF-HPA to AF. Preclinical models that develop acquired resistance can be analyzed to uncover these mechanisms. crownbio.com

The ultimate goal is to identify biomarkers that can be developed into companion diagnostics to guide patient selection in clinical trials. crownbio.com

Addressing Challenges in this compound Bioconjugate Manufacturing and Scale-up for Preclinical Development

The manufacturing of ADCs is inherently complex, requiring expertise in both biologics and highly potent chemical handling. biopharminternational.com Several challenges are particularly relevant for AF-HPA bioconjugates during preclinical development and scale-up.

ChallengeDescriptionMitigation Strategy
Product Heterogeneity Traditional conjugation methods often result in a mixture of ADC species with varying DARs and conjugation sites, which can affect performance and consistency. acs.orgnjbio.comEmploying site-specific conjugation technologies (e.g., Fc-glycan specific) to produce a homogeneous product with a precise DAR. rsc.org
Aggregation AF-HPA, like many cytotoxic payloads, is hydrophobic. This increases the propensity for the ADC to form aggregates, which can impact stability and potency. biopharminternational.comOptimization of formulation conditions and use of advanced analytical methods to detect and control aggregate formation. biopharminternational.com
Process Scale-up The multi-step conjugation process must be reproducible and scalable to generate sufficient material for extensive preclinical testing and eventually, clinical trials. acs.orgRobust process development and implementation of Good Manufacturing Practice (GMP) standards early in development. asymchem.com
Safety and Containment The high cytotoxicity of AF-HPA requires specialized facilities and handling procedures to protect personnel and prevent cross-contamination. biopharminternational.comManufacturing in aseptic environments with strict containment solutions designed for handling highly potent compounds. biopharminternational.com

Emerging Research Gaps and Unexplored Potential of this compound in Preclinical Oncology and Beyond

Despite its demonstrated utility, significant research gaps remain in the preclinical exploration of AF-HPA. A primary gap is a deeper understanding of resistance mechanisms beyond target downregulation. semanticscholar.org Investigating the role of drug efflux pumps, alterations in the metabolic conversion of AF-HPA, and pathways that confer tolerance to tubulin inhibition could reveal new therapeutic strategies.

The potential of AF-HPA in novel therapeutic combinations is also an important area for future research. While some preclinical data supports combining auristatin ADCs with immune checkpoint inhibitors, rational combinations with other modalities like targeted small molecules or other immunotherapies are largely unexplored.

Furthermore, the application of AF-HPA bioconjugates outside of oncology is a major unexplored frontier. njbio.com Diseases characterized by specific pathological cell populations, such as certain autoimmune or fibrotic conditions, could potentially be treated by targeting a disease-specific surface antigen to deliver AF-HPA. Another area of untapped potential lies in developing dual-drug ADCs that carry both AF-HPA and a payload with a complementary mechanism of action, which could be a powerful strategy to overcome tumor resistance. nih.gov

Strategic Considerations for Advancing this compound Research into New Preclinical Applications

To successfully advance AF-HPA bioconjugates into new preclinical applications, several strategic considerations are paramount:

Rational Target Selection : The success of any new application hinges on identifying and validating a target antigen that is highly expressed on the pathological cells with minimal expression on healthy tissues, and which internalizes efficiently. aacrjournals.org

Advanced Bioconjugate Engineering : Leveraging state-of-the-art, site-specific conjugation technologies is crucial to create homogeneous, stable AF-HPA conjugates with an optimized DAR and improved therapeutic index. njbio.comrsc.org

Use of Translational Models : The selection of preclinical models that faithfully represent the human disease, such as PDX or complex organoid systems, is critical for accurately assessing efficacy and identifying predictive biomarkers. crownbio.comcrownbio.com

Early Evaluation of Combinations : A forward-thinking strategy involves designing preclinical studies to rationally test AF-HPA bioconjugates in combination with other relevant therapeutic agents from the outset.

Focus on Payload Innovation : While AF-HPA is a potent payload, continuous exploration of minor structural modifications—guided by computational modeling—could further enhance its properties, such as solubility or its metabolic profile, to create next-generation auristatins. frontiersin.orgnih.gov

By addressing these strategic points, the full potential of this compound can be systematically explored, paving the way for new and improved targeted therapies in oncology and other areas of unmet medical need.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Auristatin F-HPA (AF-HPA)?

AF-HPA synthesis involves coupling auristatin F derivatives with hydroxypropylamide linkers. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure correct stereochemistry .
  • Purification : Reverse-phase HPLC with UV/LC-MS validation to confirm molecular weight and purity (>95%) .
  • Structural confirmation : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to verify the hydroxypropylamide moiety and ester linkages .

Q. What is the mechanism of action of AF-HPA in targeted therapies?

AF-HPA disrupts microtubule dynamics by binding to tubulin, inducing G2/M phase arrest and apoptosis. In antibody-drug conjugates (ADCs), its efficacy depends on:

  • Cellular internalization : Receptor-mediated endocytosis via the antibody component.
  • Payload release : Hydrolysis of protease-cleavable linkers in lysosomal compartments . Preclinical studies show IC50_{50} values in the low nM range against TNBC (triple-negative breast cancer) cell lines .

Q. How is AF-HPA integrated into ADC architectures, and what parameters influence its drug-to-antibody ratio (DAR)?

  • Linker chemistry : Maleimide-thiol conjugation with cysteine-engineered antibodies ensures site-specific attachment.
  • DAR optimization : Controlled stoichiometry (e.g., DAR 6 in XMT-1660) balances efficacy and systemic toxicity .
  • Stability assays : Serum stability studies (e.g., 72-hour incubation) validate linker integrity and payload retention .

Advanced Research Questions

Q. What experimental design challenges arise when evaluating AF-HPA’s therapeutic window in vivo?

  • Toxicity vs. efficacy : Dose escalation studies in xenograft models require monitoring of body weight loss, hematological parameters, and tumor volume (RECIST criteria) .
  • Pharmacokinetics : LC-MS/MS quantifies free AF-HPA in plasma to assess premature payload release .
  • Resistance mechanisms : RNA sequencing of relapsed tumors identifies upregulated efflux pumps (e.g., ABCB1) or tubulin mutations .

Q. How should researchers address contradictions in AF-HPA’s efficacy across tumor models?

  • Heterogeneity analysis : Stratify models by biomarker expression (e.g., B7-H4 for XMT-1660) and compare response rates .
  • Microenvironment factors : Co-culture assays with fibroblasts or immune cells evaluate stromal-mediated resistance .
  • Data validation : Replicate studies in ≥3 independent experiments with blinded analysis to minimize bias .

Q. What analytical methods validate AF-HPA’s stability and conjugation efficiency in ADC formulations?

  • Hydrophobic interaction chromatography (HIC) : Measures DAR distribution and aggregates .
  • LC-MS peptide mapping : Confirms conjugation sites and linker integrity .
  • Forced degradation studies : Expose ADCs to oxidative (H2_2O2_2), thermal (40°C), and pH (5.0–7.4) stress to identify degradation pathways .

Q. How do structural modifications to AF-HPA impact its potency and off-target effects?

  • SAR studies : Compare analogs with modified hydroxypropylamide groups (e.g., fluorinated or methylated derivatives).
  • Tubulin polymerization assays : Quantify IC50_{50} shifts using purified tubulin .
  • Selectivity profiling : Screen against non-mitotic targets (e.g., kinases) to assess off-target activity .

Q. What strategies optimize literature reviews for AF-HPA-related research gaps?

  • Search syntax : Use Boolean terms (e.g., "this compound" AND "ADC" NOT "commercial") across PubMed, Scopus, and patent databases .
  • Evidence synthesis : Tabulate preclinical outcomes (e.g., tumor regression rates, toxicity) to identify consensus or discrepancies .
  • Critical appraisal : Apply Oxford Levels of Evidence to prioritize peer-reviewed studies over conference abstracts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.